4-(1-azepanylcarbonyl)-2-phenylquinoline
Description
4-(1-Azepanylcarbonyl)-2-phenylquinoline is a quinoline derivative featuring a 2-phenyl substituent and a 1-azepanylcarbonyl group at the 4-position.
Properties
IUPAC Name |
azepan-1-yl-(2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(24-14-8-1-2-9-15-24)19-16-21(17-10-4-3-5-11-17)23-20-13-7-6-12-18(19)20/h3-7,10-13,16H,1-2,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEJBVMLFDYDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Analogues of 4-(1-Azepanylcarbonyl)-2-Phenylquinoline
Key Observations :
- Synthesis : Most analogs are synthesized via Fe/HCl-mediated reductive cyclization of nitrochalcone precursors . Piperazine-linked derivatives (e.g., C1) require coupling reactions with activated carbonyl groups . The target compound may utilize similar strategies, substituting indole with azepane carbonyl.
- Melting Points : Bulky substituents (e.g., bromo-indole in 4n) correlate with higher melting points (255–257°C), whereas methylindole (4q) lowers it (138–140°C) . The azepane carbonyl group, being less rigid than indole, may reduce crystallinity.
Antibacterial and Antifungal Activity
- Electron-Withdrawing Groups : Halophenyl or pyridyl substituents enhance antibacterial potency compared to electron-donating groups (e.g., methoxy) . The azepane carbonyl group, being electron-withdrawing, may similarly improve activity.
- Piperazine Derivatives : Compounds like C1 exhibit antiviral activity (SARS-CoV-2 EC₅₀ = 6 µM), suggesting nitrogen-rich substituents enhance interaction with viral targets .
Antiplatelet and Cardiovascular Effects
- 4-Alkoxy Derivatives: 2-Phenylquinolines with alkoxy groups show antiplatelet aggregation activity, surpassing aspirin in some cases . The azepane’s flexibility may modulate such effects.
Enzymatic Inhibition
- Oxadiazole-Quinoline Hybrids: Derivatives with trifluoromethylbenzylthio groups (e.g., 6a–6c) inhibit monoamine oxidase and acetylcholinesterase, highlighting the role of hydrophobic substituents .
Physicochemical Properties
- Hydrogenation Stability: 2-Phenylquinoline derivatives are selectively hydrogenated to tetrahydroquinolines, retaining biological activity . The azepane carbonyl’s stability under such conditions warrants further study.
- Rotational Barriers : Bulky substituents (e.g., adamantyl) create rotational barriers, influencing atropisomer formation . The azepane’s seven-membered ring may offer intermediate flexibility compared to adamantyl or piperazine groups.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for preparing 4-(1-azepanylcarbonyl)-2-phenylquinoline?
- Methodological Answer : The compound can be synthesized via dehydrative cyclization and oxidation-aromatization reactions. For example, Zn(OTf)₂ catalyzes the cyclization of diarylmethanols to form the quinoline core, followed by aerobic oxidation to yield 4-arylquinolines. Chiral phosphoric acids (CPAs) can also catalyze this reaction, achieving enantiomeric ratios (e.g., 71:29 er) . Precursors such as quinolinecarboxylic acids or substituted quinoline derivatives are common starting materials .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- HPLC : To determine enantiomeric purity (e.g., Chiralcel IA column, hexane/i-PrOH eluent) .
- X-ray crystallography : Resolves stereochemistry and confirms molecular packing, as demonstrated for related 2-phenylquinoline-4-carboxylic acid derivatives .
- NMR/FT-IR : Validates functional groups (e.g., azepanylcarbonyl, phenyl substituents) .
Q. What biological targets are associated with 2-phenylquinoline derivatives?
- Methodological Answer : These compounds are studied for:
- Efflux pump inhibition (EPI) : 2-Phenylquinoline derivatives disrupt bacterial efflux pumps (e.g., NorA in Staphylococcus aureus), enhancing antibiotic efficacy .
- Antitubercular activity : 4-Substituted quinoline analogs show potency against Mycobacterium tuberculosis .
- Cytotoxicity : Evaluated via assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess human cell toxicity .
Advanced Research Questions
Q. How can enantiomeric excess be optimized in the synthesis of chiral 4-arylquinolines?
- Methodological Answer : Enantioselective synthesis employs chiral catalysts like CPAs. For example, CPAs achieved 42% ee in the synthesis of 4-(2-methoxynaphthalen-1-yl)-2-phenylquinoline. Optimization involves screening solvents (e.g., hexane/i-PrOH mixtures), adjusting catalyst loading, and modifying reaction temperatures .
Q. How do structural modifications at the C-2 and C-4 positions affect biological activity?
- Methodological Answer :
- C-2 phenyl group : Critical for NorA efflux pump inhibition; replacing it with bulkier substituents reduces activity .
- C-4 azepanylcarbonyl : Enhances lipophilicity and target binding. Comparative studies with adamantyl or chlorophenyl groups (e.g., 4-(1-adamantyl)quinoline) reveal differences in antitubercular potency .
- Data Table :
| Substituent at C-4 | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 1-Azepanylcarbonyl | Pending validation | [12, 19] |
| 1-Adamantyl | 0.8 µM (antitubercular) | [3] |
| 4-Chlorophenyl | 5.2 µM (NorA inhibition) | [19] |
Q. How can contradictory data in efflux pump inhibition assays be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences, antibiotic synergy protocols). Cross-validation strategies include:
- Using isogenic S. aureus strains (NorA-overexpressing vs. knockout).
- Standardizing ciprofloxacin synergy tests (e.g., fixed 1:4 compound:antibiotic ratio) .
Q. What mechanistic studies elucidate the compound’s interaction with bacterial efflux pumps?
- Methodological Answer :
- Molecular docking : Predicts binding to NorA’s hydrophobic cavity.
- Ethidium bromide accumulation assays : Quantify efflux inhibition via fluorescence .
- Resistance frequency testing : Measures delayed emergence of ciprofloxacin resistance in treated bacterial populations .
Q. How is cytotoxicity assessed during drug candidate prioritization?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
